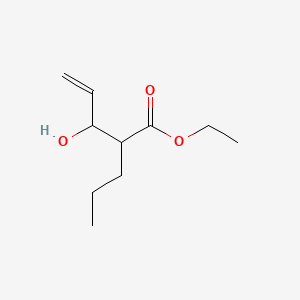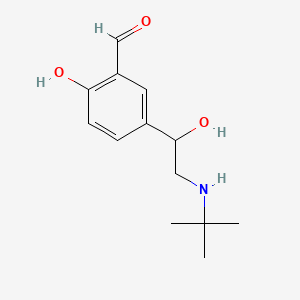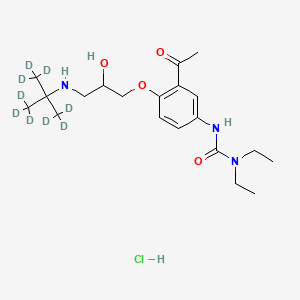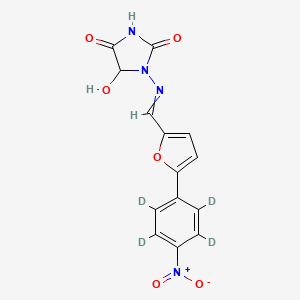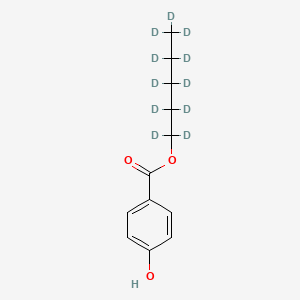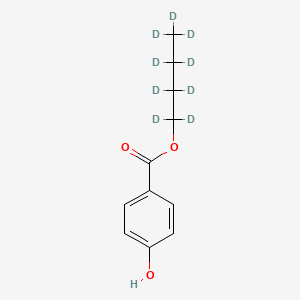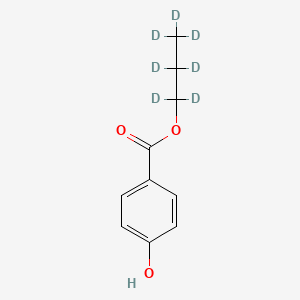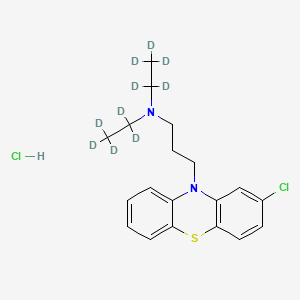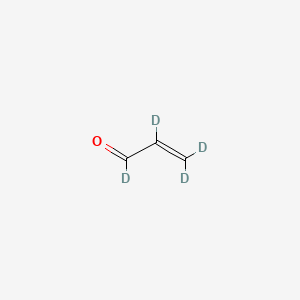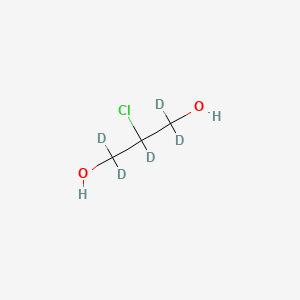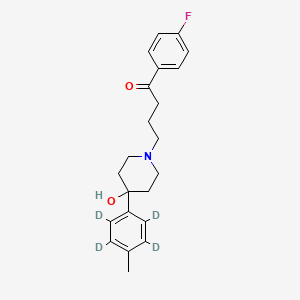
AGN 193109-d7 Ethyl Ester
Descripción general
Descripción
AGN 193109-d7 Ethyl Ester (AGN19-d7) is a synthetic compound that has recently gained attention in the scientific research community. AGN19-d7 has a wide range of potential applications due to its unique structure and properties. This article will provide an overview of AGN19-d7, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
AGN 193109-d7 Ethyl Ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent in the synthesis of organic compounds, and as a model compound in studies of the mechanism of action of enzymes. AGN 193109-d7 Ethyl Ester has also been used to study the effects of organic compounds on cell membranes, as well as to study the effects of organic compounds on the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of AGN 193109-d7 Ethyl Ester is not yet fully understood. However, it is believed that the compound binds to specific proteins in the cell membrane, which results in the activation of certain cellular processes. For example, AGN 193109-d7 Ethyl Ester has been shown to activate the transcription factor NF-kB, which is involved in the regulation of inflammation, immunity, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of AGN 193109-d7 Ethyl Ester are still being studied. However, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have protective effects against oxidative stress and ultraviolet radiation. AGN 193109-d7 Ethyl Ester has also been shown to reduce the formation of reactive oxygen species, which can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AGN 193109-d7 Ethyl Ester has several advantages for laboratory experiments. First, it is a relatively stable compound with a long shelf life. Second, it is relatively easy to synthesize in the laboratory. Third, it is relatively non-toxic and has low levels of toxicity in humans. Finally, it is relatively inexpensive and can be easily obtained from chemical suppliers.
However, AGN 193109-d7 Ethyl Ester also has some limitations. First, it is not soluble in water, which can limit its use in some experiments. Second, it is not very stable in the presence of light or heat, which can limit its use in some experiments. Finally, its mechanism of action is not yet fully understood, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for AGN 193109-d7 Ethyl Ester research are numerous. First, further research is needed to better understand the mechanism of action of AGN 193109-d7 Ethyl Ester and its effects on cellular processes. Second, further research is needed to better understand the effects of AGN 193109-d7 Ethyl Ester on the structure and function of proteins. Third, further research is needed to explore the potential therapeutic applications of AGN 193109-d7 Ethyl Ester. Fourth, further research is needed to explore the potential use of AGN 193109-d7 Ethyl Ester as an industrial or agricultural chemical. Finally, further research is needed to explore the potential use of AGN 193109-d7 Ethyl Ester as a food additive or dietary supplement.
Propiedades
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3/i2D3,6D,7D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-QEKUZJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCC)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AGN 193109-d7 Ethyl Ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

